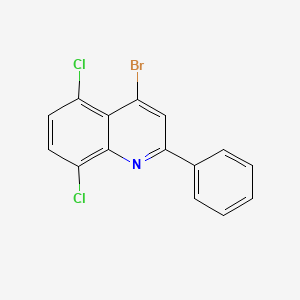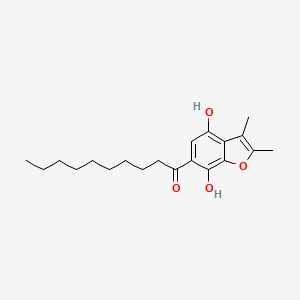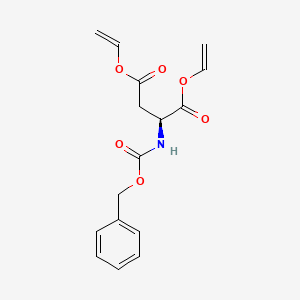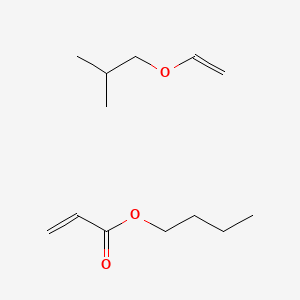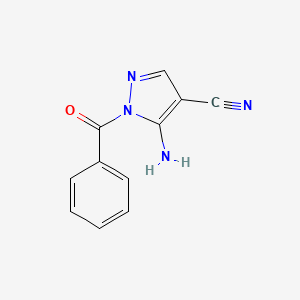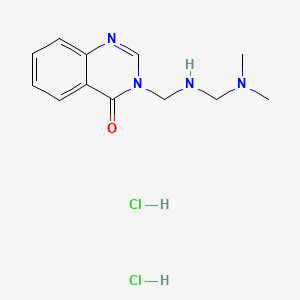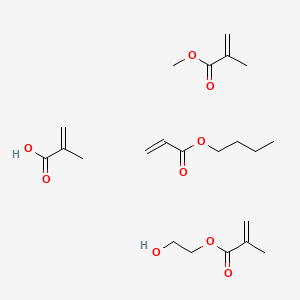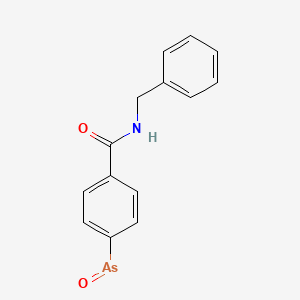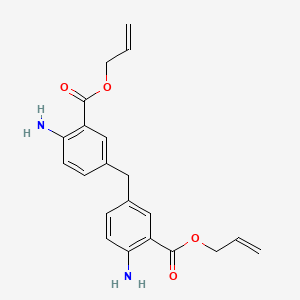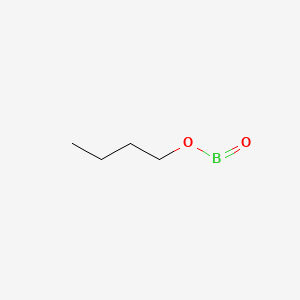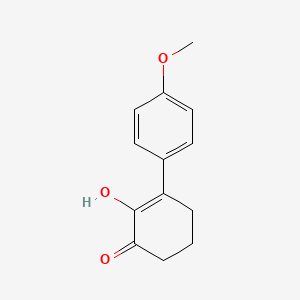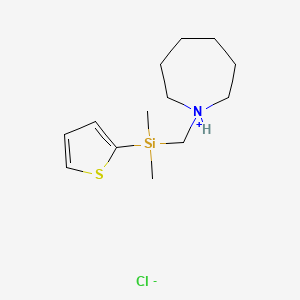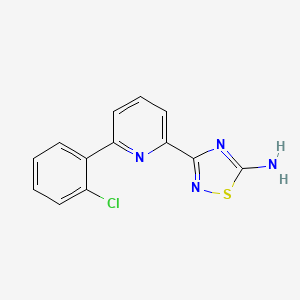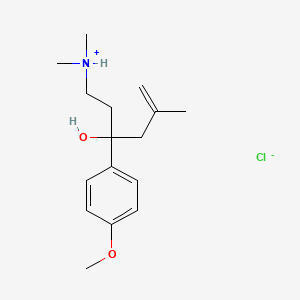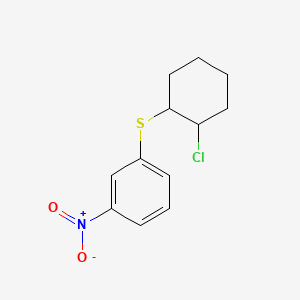
2-Chlorocyclohexyl(3-nitrophenyl)sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorocyclohexyl(3-nitrophenyl)sulfide is an organic compound with the molecular formula C12H14ClNO2S and a molecular weight of 271.76 g/mol . This compound is characterized by the presence of a chlorocyclohexyl group attached to a nitrophenyl sulfide moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Chlorocyclohexyl(3-nitrophenyl)sulfide typically involves the reaction of 2-chlorocyclohexanol with 3-nitrobenzenethiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfide bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality products.
Análisis De Reacciones Químicas
2-Chlorocyclohexyl(3-nitrophenyl)sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom in the chlorocyclohexyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields the corresponding sulfoxide, while reduction with iron powder results in the formation of the corresponding amine.
Aplicaciones Científicas De Investigación
2-Chlorocyclohexyl(3-nitrophenyl)sulfide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving sulfides and sulfoxides. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for the synthesis of bioactive compounds with antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Chlorocyclohexyl(3-nitrophenyl)sulfide involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones. The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .
Comparación Con Compuestos Similares
2-Chlorocyclohexyl(3-nitrophenyl)sulfide can be compared with other similar compounds such as:
2-Chlorocyclohexyl(4-nitrophenyl)sulfide: Similar structure but with the nitro group in the para position, which may affect its reactivity and applications.
2-Chlorocyclohexyl(3-aminophenyl)sulfide:
2-Chlorocyclohexyl(3-methylphenyl)sulfide: The presence of a methyl group instead of a nitro group results in different reactivity and uses.
The uniqueness of this compound lies in its combination of chlorocyclohexyl and nitrophenyl groups, which confer distinct chemical properties and reactivity patterns .
Propiedades
Número CAS |
73927-08-9 |
|---|---|
Fórmula molecular |
C12H14ClNO2S |
Peso molecular |
271.76 g/mol |
Nombre IUPAC |
1-(2-chlorocyclohexyl)sulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C12H14ClNO2S/c13-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)14(15)16/h3-5,8,11-12H,1-2,6-7H2 |
Clave InChI |
VGGJONRPYFOQNS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)SC2=CC=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


